5-Bromo-6-azauracil is a halogenated derivative of 6-azauracil, a pyrimidine analog known for its biological activities. The strategic placement of a bromine atom at the 5-position provides a key reactive handle, making this compound a critical building block for synthesizing more complex molecules. [1] It is primarily utilized as a synthetic precursor in medicinal chemistry for developing modified nucleosides and enzyme inhibitors, particularly for targets like Orotidine 5'-monophosphate decarboxylase (ODCase). [REFS-2, REFS-3]
Substituting 5-Bromo-6-azauracil with its parent compound, 6-azauracil, or other 5-halo analogs like 5-fluoro or 5-chloro derivatives is often unviable. The bromine atom is not merely a placeholder; its specific size, electronegativity, and reactivity as a leaving group are critical for both biological activity and synthetic utility. In enzymatic inhibition, the halogen directly interacts with active site residues, meaning a different halogen will alter binding affinity and inhibitory potency. [1] For synthetic applications, the carbon-bromine bond's reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) is distinct from that of C-F, C-Cl, or C-H bonds, enabling specific, high-yield transformations that are otherwise inaccessible. [2] Therefore, selecting the correct 5-halo-6-azauracil is essential for achieving desired biological outcomes and ensuring compatibility with established synthetic routes.
5-Bromo-6-azauracil serves as a superior precursor for creating diverse molecular libraries compared to the unsubstituted 6-azauracil. The bromine atom acts as a versatile handle for nucleophilic substitution and palladium-catalyzed cross-coupling reactions. For example, reaction with aromatic amines and phenols proceeds efficiently to generate novel 5-substituted-6-azauracil derivatives, a transformation not possible with the C-H bond of 6-azauracil under similar conditions. [1]
| Evidence Dimension | Reactivity in Nucleophilic Substitution |
| Target Compound Data | Reacts with various aromatic amines and phenols to yield 5-substituted products. |
| Comparator Or Baseline | 6-Azauracil (unsubstituted at C5) does not possess a suitable leaving group for these substitutions. |
| Quantified Difference | Qualitatively enables a class of reactions not feasible with the baseline compound. |
| Conditions | Nucleophilic substitution reactions with aromatic amines and phenols. |
For researchers building libraries of novel compounds, this compound provides a reliable and essential starting point for diversification that is unavailable from the parent 6-azauracil.
In the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1, halogenation at the C-5 position of the uracil ring is shown to be critical for potent activity. While direct data for 5-bromo-6-azauracil itself is part of a broader series, a comparative study on 1-[(2-benzyloxy)methyl]-5-halo-6-aryluracils demonstrated that halogenated derivatives (including bromo, chloro, and fluoro) consistently showed potent anti-HIV-1 activity. For instance, a 5-bromo derivative (compound 7b) exhibited an anti-RT IC50 of 0.0011 µM, making it 1373-fold more potent than the established drug Nevirapine and 6.7-fold more potent than another analog, TNK-651. [1] This highlights the necessity of the 5-halo substitution for achieving high-potency inhibition.
| Evidence Dimension | HIV-1 Reverse Transcriptase Inhibition (IC50) |
| Target Compound Data | A representative 5-bromo uracil derivative (7b) showed an IC50 of 0.0011 µM. |
| Comparator Or Baseline | Nevirapine (established NNRTI drug) had an IC50 of 1.51 µM. |
| Quantified Difference | The 5-bromo derivative was ~1373-fold more potent than Nevirapine. |
| Conditions | In vitro HIV-1 reverse transcriptase assay. |
This evidence demonstrates that for research into high-potency NNRTIs, procuring a 5-halogenated precursor like 5-bromo-6-azauracil is a rational choice over unsubstituted analogs, as the halogen is key to the pharmacophore's activity.
6-Azauracil derivatives function as inhibitors of ODCase after intracellular conversion to their monophosphate form. The parent compound, after conversion to 6-azauridine 5'-monophosphate (AzaUMP), is a known competitive inhibitor of ODCase. For example, AzaUMP inhibits ODCase from the malaria parasite *Plasmodium falciparum* with a Ki of 12 nM. [1] While 5-Bromo-6-azauracil itself is the precursor, its use allows for the synthesis of derivatives where the 5-position can be modified to enhance this inhibitory activity. The unsubstituted 6-azauracil lacks this synthetic handle, limiting its potential for optimization into more potent, next-generation inhibitors.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
| Target Compound Data | Serves as a precursor to derivatives that build upon the core inhibitory activity of the 6-azauracil scaffold. |
| Comparator Or Baseline | The active form of the parent compound, 6-azauridine 5'-monophosphate (AzaUMP), has a Ki of 12 ± 3 nM against *P. falciparum* ODCase. |
| Quantified Difference | Provides the synthetic capability to improve upon the baseline nanomolar inhibition. |
| Conditions | Inhibition of Orotidine 5'-monophosphate decarboxylase from *P. falciparum*. |
For projects aiming to develop novel ODCase inhibitors, starting with 5-Bromo-6-azauracil provides a direct path to synthesizing analogs with potentially superior potency compared to the parent compound.
Leveraging the reactivity of the C-Br bond, this compound is the optimal starting material for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce diverse aryl and heteroaryl groups at the 5-position, a key strategy in medicinal chemistry for structure-activity relationship (SAR) studies. [1]
Based on evidence that 5-halogenation is critical for high-potency anti-HIV-1 activity, 5-Bromo-6-azauracil serves as a foundational scaffold for creating next-generation NNRTIs. Its structure allows for modifications at the N1, N3, and C5 positions to optimize potency, solubility, and resistance profiles. [2]
The 6-azauracil core is a validated inhibitor of orotidine 5'-monophosphate decarboxylase (ODCase), an essential enzyme in pyrimidine biosynthesis. Using 5-Bromo-6-azauracil as a starting point allows for the synthesis of derivatives aimed at achieving enhanced or species-specific inhibition of ODCase in parasites like *Plasmodium falciparum*. [3]
Irritant